molecular formula C12H13ClN2O2S B4390152 1-(4-CHLORO-2,5-DIMETHYLBENZENESULFONYL)-3-METHYL-1H-PYRAZOLE

1-(4-CHLORO-2,5-DIMETHYLBENZENESULFONYL)-3-METHYL-1H-PYRAZOLE

Cat. No.: B4390152
M. Wt: 284.76 g/mol
InChI Key: LQRJKQZMPSPZQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-CHLORO-2,5-DIMETHYLBENZENESULFONYL)-3-METHYL-1H-PYRAZOLE is an organic compound that belongs to the class of sulfonyl pyrazoles. This compound is characterized by the presence of a sulfonyl group attached to a pyrazole ring, which is further substituted with a 4-chloro-2,5-dimethylphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-CHLORO-2,5-DIMETHYLBENZENESULFONYL)-3-METHYL-1H-PYRAZOLE typically involves the reaction of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with 3-methyl-1H-pyrazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-CHLORO-2,5-DIMETHYLBENZENESULFONYL)-3-METHYL-1H-PYRAZOLE can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The methyl groups on the phenyl ring can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide or thiourea can be used in the presence of a polar aprotic solvent like dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include derivatives with substituted amines or thiols.

    Oxidation Reactions: Products include carboxylic acids or aldehydes.

    Reduction Reactions: Products include sulfides or thiols.

Scientific Research Applications

1-(4-CHLORO-2,5-DIMETHYLBENZENESULFONYL)-3-METHYL-1H-PYRAZOLE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-CHLORO-2,5-DIMETHYLBENZENESULFONYL)-3-METHYL-1H-PYRAZOLE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, leading to inhibition of their activity. The compound may also interfere with cellular signaling pathways, such as the WNT/β-catenin pathway, which is involved in cell proliferation and differentiation. This interference can result in the inhibition of cancer cell growth and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2,6-dichlorobenzyl)piperazine
  • (S)-5-chloro-3-((3,5-dimethylphenyl)sulfonyl)-N

Uniqueness

1-(4-CHLORO-2,5-DIMETHYLBENZENESULFONYL)-3-METHYL-1H-PYRAZOLE is unique due to its specific substitution pattern on the phenyl ring and the presence of a pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-(4-chloro-2,5-dimethylphenyl)sulfonyl-3-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2S/c1-8-7-12(9(2)6-11(8)13)18(16,17)15-5-4-10(3)14-15/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRJKQZMPSPZQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)S(=O)(=O)C2=C(C=C(C(=C2)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-CHLORO-2,5-DIMETHYLBENZENESULFONYL)-3-METHYL-1H-PYRAZOLE
Reactant of Route 2
1-(4-CHLORO-2,5-DIMETHYLBENZENESULFONYL)-3-METHYL-1H-PYRAZOLE
Reactant of Route 3
Reactant of Route 3
1-(4-CHLORO-2,5-DIMETHYLBENZENESULFONYL)-3-METHYL-1H-PYRAZOLE
Reactant of Route 4
1-(4-CHLORO-2,5-DIMETHYLBENZENESULFONYL)-3-METHYL-1H-PYRAZOLE
Reactant of Route 5
1-(4-CHLORO-2,5-DIMETHYLBENZENESULFONYL)-3-METHYL-1H-PYRAZOLE
Reactant of Route 6
1-(4-CHLORO-2,5-DIMETHYLBENZENESULFONYL)-3-METHYL-1H-PYRAZOLE

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